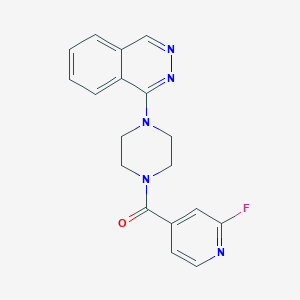

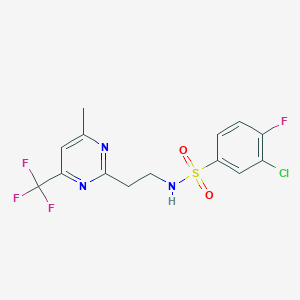

![molecular formula C17H21N7O2 B2511956 6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-65-7](/img/structure/B2511956.png)

6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic molecule that appears to be a derivative of purine, a fundamental structure in nucleic acids. The molecule includes an imidazole group, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This structure is known for its role in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA.

Synthesis Analysis

The synthesis of related purine derivatives has been explored in the literature. For instance, 6-(Imidazol-1-yl)- and 6-(1,2,4-triazol-4-yl)purine nucleosides have been synthesized through a nickel-mediated C-C cross-coupling reaction with arylboronic acids, yielding good results . Although the specific synthesis of 6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is not detailed, the methodologies applied to similar compounds suggest a potential pathway involving cross-coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction analysis. For example, the structure of substituted 6-aryl-6,7-dihydro-2H-imidazo[5,1-c][1,2,4]triazole-3,5-diones was unambiguously established . This technique could be applied to determine the precise molecular structure of the compound , which would be critical for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactions involving purine derivatives are diverse and can lead to various bioactive molecules. The azole group in such compounds can act as a leaving group in Suzuki cross-coupling reactions, which is a powerful tool for creating new bonds and thus new molecules . This suggests that the compound of interest may also participate in similar reactions, potentially leading to the synthesis of novel nucleoside analogs.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione are not provided, related compounds have been studied for their biological activity. For instance, certain imidazoquinolinedione derivatives have shown high cytotoxicity against human colon tumor cells, with IC50 values comparable to doxorubicin and cisplatin . This indicates that the compound may also possess significant biological activity, which could be of interest in the development of new anticancer drugs.

Aplicaciones Científicas De Investigación

Imidazole derivatives, including compounds like temozolomide, have been widely studied in scientific research due to their versatile biological activities. These compounds have shown significant potential in treating various medical conditions, particularly in the realm of oncology and neurology.

Applications in Oncology

Temozolomide, an imidazole tetrazinone derivative, has been extensively studied for its efficacy in treating gliomas, a type of brain tumor. It undergoes chemical conversion to an active methylating agent, targeting DNA replication in cancer cells. A Phase II trial reported a 61% objective response rate in patients with low-grade glioma treated with temozolomide, suggesting its active role in managing these tumors (Quinn et al., 2003). Additionally, MGMT immunoexpression has been identified as a predictor of responsiveness to temozolomide therapy in pituitary tumors, further highlighting the importance of imidazole derivatives in oncological research (Kovacs et al., 2008).

Neurological Applications

Imidazole derivatives have also shown potential in neurological applications. For example, liarozole, an inhibitor of cytochrome P450-dependent 4-hydroxylation of endogenous all-trans retinoic acid, has been compared with acitretin for the treatment of severe plaque psoriasis, indicating its role in modulating epidermal proliferation and differentiation (Kuijpers et al., 1998). This suggests its potential utility in dermatological conditions and possibly in neurodegenerative diseases where similar pathways are implicated.

Toxicology and Safety Studies

Understanding the toxicological aspects of imidazole derivatives is crucial for their safe application in therapeutic settings. Studies on compounds like imidacloprid have provided insights into the relatively low toxicity of these compounds to mammals, contributing to their favorable safety profile for human use (Shadnia & Moghaddam, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

6-(3-imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c1-11-12(2)24-13-14(20(3)17(26)21(4)15(13)25)19-16(24)23(11)8-5-7-22-9-6-18-10-22/h6,9-10H,5,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZKMDNOGWUZIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Imidazolylpropyl)-1,3,6,7-tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

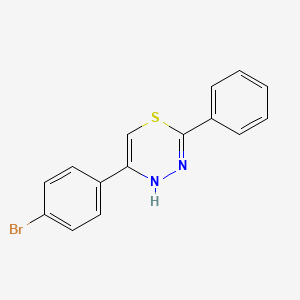

![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)

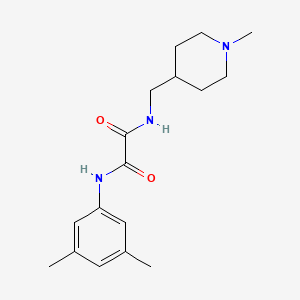

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

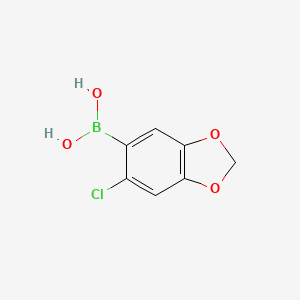

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)

![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)

![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)